GSK 525768A - 1260530-25-3

GSK 525768A

Catalog Number: EVT-253569
CAS Number: 1260530-25-3
Molecular Formula: C22H22ClN5O2
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK 525768A is the enantiomer compound of GSK 525762A(HY-13032, which is a potent small molecule inhibitor that disrupt the function of the BET family of bromodomains (Brd2, Brd3, and Brd4); GSK 525768A has NO activity towards BET.IC50 value:Target:
Overview

GSK 525768A, with the Chemical Abstracts Service number 1260530-25-3, is a selective inhibitor of glycogen synthase kinase 3 beta. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and immunology. GSK 525768A is part of a broader class of compounds that target glycogen synthase kinase 3, which plays a critical role in various cellular processes including cell proliferation, differentiation, and survival.

Source and Classification

GSK 525768A was developed by GlaxoSmithKline and is classified as a small molecule inhibitor. It is primarily researched for its effects on cancer cells and immune responses. The compound's ability to selectively inhibit glycogen synthase kinase 3 beta makes it a valuable tool in studying the pathways associated with this enzyme.

Synthesis Analysis

Methods

The synthesis of GSK 525768A involves several key steps that ensure the purity and efficacy of the final product. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reactions: A series of chemical reactions, including coupling and cyclization, are employed to construct the core structure of GSK 525768A.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

Technical Details

The specific synthetic pathway may vary, but it generally follows established organic synthesis techniques. Advanced analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of GSK 525768A.

Molecular Structure Analysis

Structure

GSK 525768A exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₅H₁₄N₄O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 342.36 g/mol
  • Molecular Geometry: The three-dimensional arrangement of atoms within GSK 525768A is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

GSK 525768A participates in various chemical reactions that are essential for its biological activity. These reactions include:

  1. Phosphorylation: GSK 525768A inhibits the phosphorylation of certain substrates by glycogen synthase kinase 3 beta.
  2. Binding Interactions: The compound binds selectively to the ATP-binding site of glycogen synthase kinase 3 beta, preventing substrate phosphorylation.

Technical Details

The kinetic parameters of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of GSK 525768A.

Mechanism of Action

Process

The mechanism of action for GSK 525768A involves its competitive inhibition of glycogen synthase kinase 3 beta. By binding to the active site of this enzyme, GSK 525768A prevents it from phosphorylating target proteins involved in cell signaling pathways.

Data

Research indicates that inhibition of glycogen synthase kinase 3 beta can lead to increased levels of β-catenin and other downstream signaling molecules, which may promote cell survival and proliferation in certain contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: GSK 525768A is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

GSK 525768A has significant scientific uses, particularly in:

  • Cancer Research: Investigating its effects on tumor growth and metastasis.
  • Immunology Studies: Exploring how inhibition of glycogen synthase kinase 3 beta can modulate immune responses.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting glycogen synthase kinase pathways.
Introduction to GSK 525768A

Definition and Structural Classification

GSK 525768A (CAS No. 1260530-25-3) is a chiral small molecule defined chemically as (4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide [5] [9]. It belongs to the triazolobenzodiazepine chemical class, characterized by a fused triazole and diazepine ring system. The molecular formula is C₂₂H₂₂ClN₅O₂, with a molecular weight of 423.90 g/mol [1] [4]. Its three-dimensional structure features a single chiral center at the C4 position of the benzodiazepine ring, resulting in (R) and (S) enantiomers [1] [8]. The compound is a light-yellow solid with limited aqueous solubility (0.018 g/L at 25°C) but high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL) [1] [5]. Its structure includes key pharmacophoric elements: a chlorophenyl moiety for hydrophobic interactions, a triazole ring for hydrogen bonding, and an acetamide side chain [9].

Table 1: Key Structural and Chemical Identifiers of GSK 525768A

PropertyValue
CAS Registry Number1260530-25-3
IUPAC Name(4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide
Molecular FormulaC₂₂H₂₂ClN₅O₂
Molecular Weight423.90 g/mol
Chiral CenterC4 (R-configuration)
AppearanceLight yellow to yellow solid
Solubility (DMSO)≥100 mg/mL
Melting Point140–145°C
Storage Conditions-20°C (dry, dark)

Historical Context of BET Bromodomain Inhibitor Development

The discovery of GSK 525768A is intrinsically linked to the development of its active enantiomer, GSK525762A (Molibresib/I-BET762), a pioneering inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [6]. BET proteins (BRD2, BRD3, BRD4, BRDT) contain tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones, thereby regulating gene transcription. Dysregulation of BET proteins is implicated in cancers and inflammatory diseases [6] [10].

Early BET inhibitors evolved from benzodiazepine-based scaffolds discovered via phenotypic screening. Researchers at GlaxoSmithKline (GSK) optimized triazolobenzodiazepines, leading to I-BET762’s identification as a potent pan-BET inhibitor. This compound advanced to clinical trials for cancers, validating BET bromodomains as therapeutic targets [6]. During the optimization process, enantiomeric separation revealed stark differences in activity: while the (S)-enantiomer (GSK525762A) potently inhibited BET bromodomains (e.g., BRD4 BD1, Kd ~50 nM), its (R)-counterpart (GSK 525768A) showed negligible binding affinity (>100-fold reduction) [1] [10]. This highlighted the critical role of stereochemistry in BET inhibition. GSK 525768A emerged as a vital tool compound for mechanistic studies, enabling researchers to isolate effects attributable to specific enantiomers and validate target engagement [1] [8].

Table 2: Key BET Bromodomain Inhibitors in Development

CompoundTarget SpecificityKey PropertiesDevelopment Stage
GSK525762APan-BET(S)-enantiomer of GSK 525768A; IC₅₀ < 100 nM for BRD4Phase I/II (Oncology)
(+)-JQ1Pan-BETPrototypical inhibitor; displaces BET from chromatinPreclinical tool
ApebetalonePan-BD2 selectiveLower thrombocytopenia risk vs. pan-inhibitorsBreakthrough Therapy
GSK 525768AInactive enantiomerTool compound for target validation; no BET activityResearch use only

Role of Enantiomerism in Pharmacological Activity

Enantiomerism profoundly influences the biological activity and therapeutic utility of chiral pharmaceuticals. GSK 525768A exemplifies this principle as the pharmacologically inactive (R)-enantiomer of the active BET inhibitor GSK525762A [(S)-enantiomer] [1] [8]. The chiral center at position C4 dictates spatial orientation, enabling the (S)-enantiomer to form optimal hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4) within the acetyl-lysine binding pocket of BET bromodomains. In contrast, the (R)-configuration in GSK 525768A disrupts these critical interactions, abolishing BET binding affinity without displacing structural water molecules in the binding cavity [1] [9].

This enantioselectivity extends beyond target binding to functional outcomes. In cellular assays monitoring apolipoprotein A1 (APOA1) release—a BET-regulated process—GSK525762A significantly modulates expression, while GSK 525768A shows no effect even at high concentrations [1]. This stark contrast underscores the role of absolute configuration in bioactivity.

The utility of GSK 525768A extends beyond a mere negative control. It serves as a critical tool for:

  • Mechanistic Validation: Confirming that observed effects of racemic mixtures or the (S)-enantiomer are specifically due to BET inhibition [1].
  • Metabolic Studies: Investigating enantioselective metabolism without confounding pharmacological effects [3].
  • Toxicology Profiling: Isolating off-target effects unrelated to BET modulation.

Enantiomer-specific activity is not unique to this compound. Examples include:

  • Ketamine: The (S)-enantiomer exhibits potent NMDA receptor antagonism and rapid antidepressant effects, while the (R)-enantiomer may have distinct efficacy and side effect profiles [7].
  • Salbutamol: The (R)-enantiomer mediates bronchodilation via β₂-adrenoceptors, whereas the (S)-enantiomer undergoes enantioselective presystemic sulfation in the gut and may contribute to side effects [3].

Table 3: Impact of Enantiomerism on Pharmacological Profiles

Compound PairActive EnantiomerKey ActivityInactive/Poorly Active EnantiomerUtility of Inactive Enantiomer
GSK525762A / GSK 525768A(S)-enantiomerPotent BET bromodomain inhibition (nM affinity)(R)-enantiomer (GSK 525768A)Target validation; metabolic studies
Ketamine(S)-ketamineNMDA antagonism; rapid antidepressant effects(R)-ketamineProbe for non-NMDA mechanisms; lower side effects
Salbutamol(R)-salbutamolβ₂-adrenoceptor agonism; bronchodilation(S)-salbutamolStudy of enantioselective metabolism

Properties

CAS Number

1260530-25-3

Product Name

GSK 525768A

IUPAC Name

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1

InChI Key

AAAQFGUYHFJNHI-GOSISDBHSA-N

SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Synonyms

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.